Hsd17B13-IN-19
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Overview
Description
Hsd17B13-IN-19 is a novel inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
Preparation Methods
The synthesis of Hsd17B13-IN-19 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted phenol, which is then subjected to various reactions such as halogenation, nitration, and reduction to form the desired intermediate. The final step involves coupling the intermediate with a suitable amine under specific reaction conditions to yield this compound .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs .
Chemical Reactions Analysis
Hsd17B13-IN-19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hsd17B13-IN-19 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Researchers use this compound to investigate the biological functions of HSD17B13 in liver cells and its involvement in liver diseases.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of NAFLD, NASH, and other liver-related conditions.
Industry: This compound is used in the development of new drugs targeting HSD17B13, with the aim of reducing liver inflammation and fibrosis
Mechanism of Action
Hsd17B13-IN-19 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the metabolism of lipid droplets in the liver, leading to reduced lipid accumulation and inflammation. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions. The pathways involved in this mechanism include the regulation of lipid metabolism and inflammatory responses in liver cells .
Comparison with Similar Compounds
Hsd17B13-IN-19 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting HSD17B13. Similar compounds include:
HSD17B13-IN-1: A less potent inhibitor with different structural features and lower selectivity for HSD17B13.
The uniqueness of this compound lies in its optimized structure, which allows for better binding affinity and specificity towards HSD17B13, making it a more effective therapeutic candidate .
Properties
Molecular Formula |
C23H23FN2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(3-fluoro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-13-14(2)31-23(26-21(28)16-8-9-18(27)17(24)12-16)20(13)22(29)25-11-10-15-6-4-5-7-19(15)30-3/h4-9,12,27H,10-11H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
HJBDUAGEXDPCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)O)F)C |
Origin of Product |
United States |
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